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Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical research

domains. This technical guide provides a detailed overview of the primary method for its

synthesis, rooted in the principles of the haloform reaction. The document outlines the

theoretical basis of the synthesis, provides a comprehensive experimental protocol, and

presents the relevant chemical and physical data in a structured format. A logical workflow

diagram is included to visually represent the synthetic process.

Core Synthesis Methodology: The Haloform
Reaction
The most direct and established method for the synthesis of dibromoiodomethane is through

a haloform reaction, specifically, the reaction of bromoform (CHBr₃) with sodium hypoiodite

(NaOI). Sodium hypoiodite is typically generated in situ by the reaction of a base, such as

sodium hydroxide (NaOH), with iodine (I₂).

The underlying principle of this reaction involves the substitution of a bromine atom on the

bromoform molecule with an iodine atom. This occurs through a base-catalyzed reaction where

the bromoform is first deprotonated to form a tribromomethanide anion (:CBr₃⁻), which then

reacts with the electrophilic iodine species present in the hypoiodite solution.
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Experimental Protocol
This section details a plausible experimental procedure for the synthesis of

dibromoiodomethane based on the general principles of the haloform reaction.

Materials:

Bromoform (CHBr₃)

Iodine (I₂)

Sodium hydroxide (NaOH)

Diethyl ether (or other suitable organic solvent)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Distilled water

Ice

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Condenser

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Distillation apparatus
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Procedure:

Preparation of Sodium Hypoiodite Solution: In a round-bottom flask equipped with a

magnetic stirrer, dissolve a calculated amount of sodium hydroxide in distilled water, and

cool the solution in an ice bath. While stirring vigorously, slowly add solid iodine to the cold

sodium hydroxide solution. The reaction is exothermic and should be maintained at a low

temperature to favor the formation of sodium hypoiodite. The solution will initially be dark

brown due to the iodine, and this color should fade as the hypoiodite is formed.

Reaction with Bromoform: Once the sodium hypoiodite solution is prepared, slowly add

bromoform to the reaction mixture via a dropping funnel while maintaining the low

temperature and vigorous stirring.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as

Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking

aliquots from the reaction mixture.

Work-up:

Once the reaction is complete, quench any remaining hypoiodite by adding a small

amount of a reducing agent, such as sodium thiosulfate solution, until the dark color of

iodine is no longer present.

Transfer the reaction mixture to a separatory funnel and extract the organic layer

containing the dibromoiodomethane with a suitable organic solvent like diethyl ether.

Wash the combined organic extracts with distilled water to remove any water-soluble

impurities.

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium

sulfate.

Filter to remove the drying agent.

Purification: The crude dibromoiodomethane can be purified by distillation under reduced

pressure. The boiling point of dibromoiodomethane is approximately 183-185 °C at

atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
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Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of

dibromoiodomethane. Please note that these are representative values and may vary based

on specific experimental conditions and scale.

Parameter Value Notes

Reactants

Bromoform (CHBr₃) 1.0 molar equivalent Starting material.

Iodine (I₂) 1.1 - 1.5 molar equivalents
Excess is used to ensure

complete reaction.

Sodium Hydroxide (NaOH) 2.2 - 3.0 molar equivalents

Used to generate sodium

hypoiodite and drive the

reaction.

Reaction Conditions

Temperature 0 - 10 °C

Low temperature is crucial to

control the exothermic

reaction.

Reaction Time 2 - 6 hours
Monitored by TLC or GC for

completion.

Product Characteristics

Molecular Formula CHBr₂I

Molar Mass 299.73 g/mol

Appearance Colorless to yellowish liquid

Boiling Point ~183-185 °C (atm)
Distillation under reduced

pressure is recommended.

Yield 60 - 80%

This is an estimated yield and

is highly dependent on the

procedure.
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Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process for

dibromoiodomethane.
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Workflow for Dibromoiodomethane Synthesis

Reagent Preparation

Synthesis

Work-up

Purification

Dissolve NaOH in H₂O

Add I₂ to NaOH solution

Forms NaOI (in situ)

Add Bromoform (CHBr₃)

Reaction at 0-10°C

Monitor Reaction (TLC/GC)

Quench with Na₂S₂O₃

Extract with Et₂O

Wash with H₂O

Dry over MgSO₄

Filter

Solvent Evaporation

Vacuum Distillation

Pure Dibromoiodomethane
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To cite this document: BenchChem. [Synthesis of Dibromoiodomethane: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121520#dibromoiodomethane-synthesis-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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